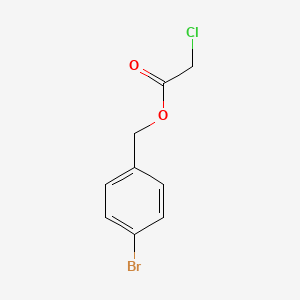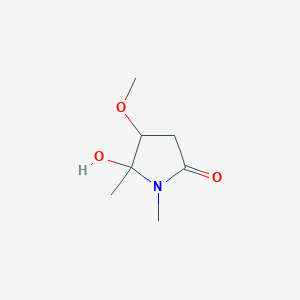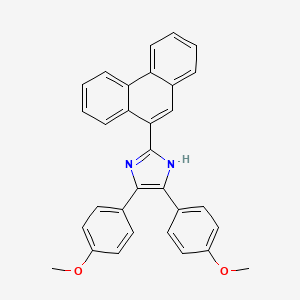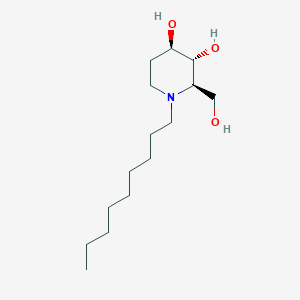![molecular formula C14H14O4 B14182560 5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one CAS No. 925916-65-0](/img/structure/B14182560.png)
5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one is an organic compound with the molecular formula C14H14O4 It is a derivative of dioxolane and is characterized by the presence of an acetylphenyl group and a dioxolanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one typically involves the condensation of 4-acetylbenzaldehyde with 4,4-dimethyl-1,3-dioxolan-2-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction. Purification of the product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Derivatives with different functional groups replacing the acetyl group.
科学研究应用
5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the synthesis of polymers and advanced materials with specific mechanical and thermal properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
相似化合物的比较
Similar Compounds
4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one: A structurally similar compound with a methylene group instead of an acetylphenyl group.
4,4-Dimethyl-5-phenyl-1,3-dioxolan-2-one: Another similar compound with a phenyl group instead of an acetylphenyl group.
Uniqueness
5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one is unique due to the presence of the acetylphenyl group, which imparts specific chemical and biological properties. This structural feature allows the compound to interact with a different set of molecular targets compared to its analogs, making it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
925916-65-0 |
|---|---|
分子式 |
C14H14O4 |
分子量 |
246.26 g/mol |
IUPAC 名称 |
5-[(4-acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C14H14O4/c1-9(15)11-6-4-10(5-7-11)8-12-14(2,3)18-13(16)17-12/h4-8H,1-3H3 |
InChI 键 |
BKERICQFGFDCFH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)C=C2C(OC(=O)O2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14182495.png)
![4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol](/img/structure/B14182506.png)


![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)



![Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-](/img/structure/B14182559.png)



